molecular formula C11H24N2O3 B13546515 Tert-butyl (2-((2-hydroxyethyl)(methyl)amino)ethyl)(methyl)carbamate

Tert-butyl (2-((2-hydroxyethyl)(methyl)amino)ethyl)(methyl)carbamate

Cat. No.: B13546515
M. Wt: 232.32 g/mol
InChI Key: CRJFGVZDTYUCSC-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methylaminoethyl group. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbamate group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis.
  • Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

  • Utilized in the study of enzyme mechanisms and inhibition.
  • Acts as a substrate or inhibitor in biochemical assays.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-hydroxyethyl)(methyl)carbamate

Comparison:

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13(5)7-6-12(4)8-9-14/h14H,6-9H2,1-5H3

InChI Key

CRJFGVZDTYUCSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CCO

Origin of Product

United States

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